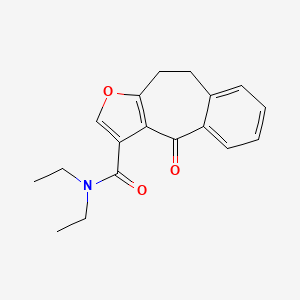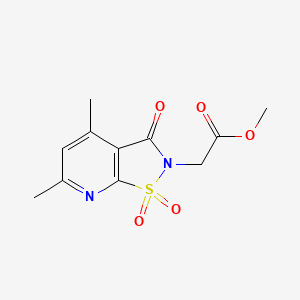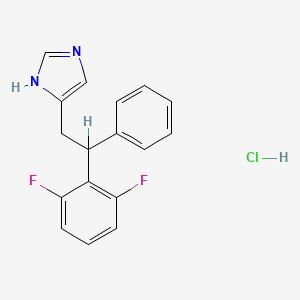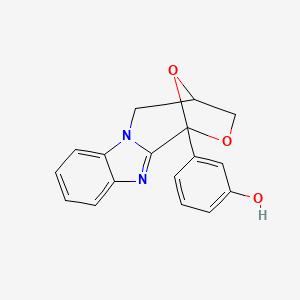
(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide core with a pyridinyl group, making it a subject of interest in organic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide typically involves the condensation of 3-pyridinecarboxaldehyde with 1-methyl-2-propenylidenehydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst in organic transformations.
Thiourea derivatives: Commonly used in various chemical reactions and as intermediates in the synthesis of pharmaceuticals.
Uniqueness
(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide stands out due to its unique combination of a hydrazinecarbothioamide core and a pyridinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
174502-94-4 |
|---|---|
Formule moléculaire |
C10H12N4S |
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
[(E)-[(E)-4-pyridin-3-ylbut-3-en-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C10H12N4S/c1-8(13-14-10(11)15)4-5-9-3-2-6-12-7-9/h2-7H,1H3,(H3,11,14,15)/b5-4+,13-8+ |
Clé InChI |
KDXQTYCVIGZFHO-VDXACTLNSA-N |
SMILES isomérique |
C/C(=N\NC(=S)N)/C=C/C1=CN=CC=C1 |
SMILES canonique |
CC(=NNC(=S)N)C=CC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)











